D-Phenylalaninamide, N-acetyl-D-alpha-aspartyl-D-tryptophyl-D-phenylalanyl-D-lysyl-D-alanyl-D-phenylalanyl-D-tyrosyl-D-alpha-aspartyl-D-lysyl-D-valyl-D-alanyl-D-alpha-glutamyl-D-lysyl-D-phenylalanyl-D-lysyl-D-alpha-glutamyl-D-alanyl-
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Overview
Description
APP-018, also known as naphthalen-1-yl-(1-pentylindol-3-yl)methanone, is a synthetic compound that belongs to the naphthoylindole family. It is a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2. This compound is known for its analgesic properties and has been used in various scientific research studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APP-018 involves the reaction of 1-pentylindole with naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of APP-018 can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for reaction monitoring and product purification can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
APP-018 undergoes various chemical reactions, including:
Oxidation: APP-018 can be oxidized to form corresponding quinones.
Reduction: Reduction of APP-018 can lead to the formation of reduced indole derivatives.
Substitution: APP-018 can undergo substitution reactions, particularly at the indole nitrogen and the naphthoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole and naphthoyl derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Medicine: Investigated for its analgesic properties and potential therapeutic applications in pain management.
Industry: Used in the development of synthetic cannabinoids for research purposes.
Mechanism of Action
APP-018 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, the activation of mitogen-activated protein kinases, and the modulation of ion channels. These effects result in the analgesic and psychoactive properties of the compound .
Comparison with Similar Compounds
APP-018 is similar to other synthetic cannabinoids such as JWH-018, AM-2201, and CP 47,497. it is unique in its selectivity for the CB2 receptor and its specific chemical structure, which contributes to its distinct pharmacological profile .
List of Similar Compounds
- JWH-018
- AM-2201
- CP 47,497
- XLR-11
- APINACA
Properties
CAS No. |
452782-06-8 |
---|---|
Molecular Formula |
C114H156N24O28 |
Molecular Weight |
2310.6 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-/m1/s1 |
InChI Key |
ZKKBZMXTFBAQLP-INNXVHPBSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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